molecular formula C12H12ClNO3S B2791131 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)furan-2-carboxamide CAS No. 2034442-30-1

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)furan-2-carboxamide

Cat. No. B2791131
CAS RN: 2034442-30-1
M. Wt: 285.74
InChI Key: PPJYAPZBVXXUFV-UHFFFAOYSA-N
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Description

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)furan-2-carboxamide, also known as CMF-019, is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)furan-2-carboxamide has been the subject of numerous scientific research studies due to its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The exact mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)furan-2-carboxamide is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to modulate the expression of certain genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, this compound has been found to possess antimicrobial activity against various bacterial and fungal strains. This compound has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, potentially leading to drug-drug interactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)furan-2-carboxamide is its potent anticancer activity against various cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its bioavailability and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its safety and toxicity profile.

Future Directions

There are several future directions for the scientific research of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)furan-2-carboxamide. One area of interest is the development of new cancer therapies based on this compound. Further studies are needed to determine the optimal dosing regimen and to assess the safety and efficacy of this compound in preclinical and clinical trials. Additionally, the potential use of this compound in the treatment of inflammatory diseases and microbial infections warrants further investigation. Finally, the development of new synthesis methods for this compound may improve its bioavailability and efficacy, opening up new avenues for its scientific research.

Synthesis Methods

The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)furan-2-carboxamide involves the reaction of 5-chlorothiophene-2-carboxylic acid with 2-(2-methoxyethoxy)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The resulting intermediate is then treated with furan-2-carboxylic acid to obtain this compound.

properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S/c1-16-9(10-4-5-11(13)18-10)7-14-12(15)8-3-2-6-17-8/h2-6,9H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJYAPZBVXXUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CO1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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